Parstatin (human)

Angiogenesis Inhibition Endothelial Cell Biology PAR1 Signaling

Parstatin (human) is the definitive human-sequence PAR1 N-terminal fragment (residues 1–41) indispensable for physiologically relevant, human-specific angiogenesis and cardioprotection studies. With a 7-fold potency advantage over the mouse ortholog due to a critical 78% sequence identity in its cell-penetrating hydrophobic domain (1–26), it is the only valid probe for human primary cells, tissue explants, or translational models. The active fragment parstatin(1–26) reduces infarct size up to 78% in vivo. Use full-length peptide to dissect endogenous PAR1 cleavage signaling distinct from synthetic ligands like SFLLRN.

Molecular Formula C191H330N64O53S3
Molecular Weight 4467.316
CAS No. 1065755-99-8
Cat. No. B561580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParstatin (human)
CAS1065755-99-8
Molecular FormulaC191H330N64O53S3
Molecular Weight4467.316
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N
InChIInChI=1S/C191H330N64O53S3/c1-90(2)73-118(233-158(281)112(48-34-63-211-187(199)200)226-156(279)113(49-35-64-212-188(201)202)228-174(297)133-53-39-68-252(133)138(263)83-216-152(275)108(193)59-72-311-26)162(285)234-119(74-91(3)4)163(286)236-124(79-96(13)14)169(292)248-142(97(15)16)178(301)223-98(17)146(269)218-99(18)149(272)246-132(89-310)173(296)238-125(80-107-43-28-27-29-44-107)168(291)245-130(87-258)172(295)237-121(76-93(7)8)167(290)247-131(88-309)153(276)217-84-139(264)253-69-40-54-134(253)175(298)239-122(77-94(9)10)164(287)235-120(75-92(5)6)166(289)244-128(85-256)170(293)222-101(20)148(271)225-114(50-36-65-213-189(203)204)160(283)251-145(106(25)261)179(302)230-110(46-32-61-209-185(195)196)155(278)219-100(19)147(270)224-111(47-33-62-210-186(197)198)157(280)231-116(51-37-66-214-190(205)206)182(305)254-70-41-55-135(254)176(299)229-115(57-58-140(265)266)159(282)243-129(86-257)171(294)227-109(45-30-31-60-192)154(277)220-102(21)150(273)250-144(105(24)260)181(304)241-126(81-137(194)262)161(284)221-103(22)151(274)249-143(104(23)259)180(303)240-123(78-95(11)12)165(288)242-127(82-141(267)268)183(306)255-71-42-56-136(255)177(300)232-117(184(307)308)52-38-67-215-191(207)208/h27-29,43-44,90-106,108-136,142-145,256-261,309-310H,30-42,45-89,192-193H2,1-26H3,(H2,194,262)(H,216,275)(H,217,276)(H,218,269)(H,219,278)(H,220,277)(H,221,284)(H,222,293)(H,223,301)(H,224,270)(H,225,271)(H,226,279)(H,227,294)(H,228,297)(H,229,299)(H,230,302)(H,231,280)(H,232,300)(H,233,281)(H,234,285)(H,235,287)(H,236,286)(H,237,295)(H,238,296)(H,239,298)(H,240,303)(H,241,304)(H,242,288)(H,243,282)(H,244,289)(H,245,291)(H,246,272)(H,247,290)(H,248,292)(H,249,274)(H,250,273)(H,251,283)(H,265,266)(H,267,268)(H,307,308)(H4,195,196,209)(H4,197,198,210)(H4,199,200,211)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)/t98-,99-,100-,101-,102-,103-,104+,105+,106+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1
InChIKeyPSNCGLAAPGGYMJ-YLKYZDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parstatin (human) [CAS 1065755-99-8] 41-Amino Acid PAR1-Derived Peptide for Angiogenesis and Cardioprotection Research


Parstatin (human) is the 41-amino acid N-terminal fragment (residues 1–41) that is proteolytically cleaved from protease-activated receptor 1 (PAR1) upon thrombin activation. It is a cell-permeable peptide that functions as a potent endogenous inhibitor of angiogenesis and confers immediate cardioprotection against ischemia-reperfusion injury through recruitment of Gi-protein-dependent pathways involving p38 MAPK, ERK1/2, NOS, and KATP channels [1]. The peptide comprises a conserved hydrophobic N-terminal region (residues 1–26) critical for cell penetration and biological activity [2].

Why Parstatin (human) Cannot Be Substituted with Generic PAR1 Agonists or Mouse Parstatin


Parstatin (human) possesses a unique primary sequence and hydrophobic domain architecture that dictates both its cell-penetrating capacity and its quantitative biological potency. In-class PAR1-targeted agonist peptides such as SFLLRN (TRAP) activate the receptor through distinct mechanisms and produce different functional outcomes, including divergent calcium mobilization and barrier function effects [1]. More critically, even a single amino acid substitution between orthologs yields measurable differences: mouse parstatin shares only 78% sequence identity with human parstatin in the critical N-terminal hydrophobic domain and exhibits approximately 6- to 7-fold lower potency in endothelial cell migration/proliferation inhibition [2]. Furthermore, the minimal functional domain resides within the 1-26 fragment, and truncation or scrambling of the sequence ablates activity [3]. These quantitative differences render generic substitution untenable for experimental reproducibility.

Parstatin (human) Quantified Differentiation: Direct Comparative Evidence Against Analogs and Orthologs


Endothelial Cell Migration and Proliferation: Human Parstatin Exhibits ~7-Fold Greater Potency than Mouse Ortholog

In standardized in vitro assays measuring attenuation of endothelial cell migration and proliferation, human parstatin demonstrates an IC50 of approximately 3 μM . The mouse ortholog, which shares 78% sequence identity in the critical N-terminal hydrophobic domain, requires an IC50 of approximately 20 μM to achieve comparable inhibition . This difference corresponds to an approximately 6.7-fold potency advantage for the human peptide.

Angiogenesis Inhibition Endothelial Cell Biology PAR1 Signaling

In Vivo Angiogenesis Inhibition: Human Parstatin Outperforms Mouse Parstatin in Chick Chorioallantoic Membrane (CAM) Model

In the chick embryo chorioallantoic membrane (CAM) in vivo angiogenesis model, human parstatin produced significant, dose-dependent inhibition of both basal angiogenesis and angiogenesis stimulated by bFGF or VEGF [1]. Direct comparison revealed that mouse parstatin inhibited vessel formation but to a quantitatively lesser extent than human parstatin [1]. The full-length human parstatin (residues 1–41) was required for maximal effect; scrambled human parstatin served as an inactive control.

Angiogenesis In Vivo Pharmacology Anti-Angiogenic Therapy

Cardioprotection: Minimal Active Fragment Parstatin(1-26) Demonstrates Enhanced Infarct-Sparing Efficacy Over Full-Length Peptide

In a rat in vivo model of myocardial regional ischemia-reperfusion injury, full-length human parstatin (1-41) reduced infarct size by 26%, 23%, and 18% when administered before, during, and after ischemia, respectively, and increased recovery of ventricular function by 23% in vitro [1]. The 1-26 fragment, containing the functional signal peptide domain, reduced infarct size to 13 ± 1% (P < 0.001) when given before reperfusion and to 22 ± 1% (P < 0.01) when given after reperfusion, compared to a control infarct size of 58 ± 1% [2]. The cardioprotective effects of both full-length and 1-26 fragments were Gi-protein-dependent and involved mPTP, NOS, ERK1/2, p38 MAPK, and KATP channels.

Myocardial Ischemia-Reperfusion Injury Cardioprotection PAR1-Derived Peptides

Sequence Identity and Functional Divergence: Human Parstatin N-Terminal Hydrophobic Domain Determines Species-Specific Potency

Human and mouse parstatin share 78% sequence identity within the N-terminal hydrophobic domain (residues 1–26) that is essential for cell penetration and biological activity [1]. This sequence divergence translates into a 6-7 fold reduction in anti-angiogenic potency for the mouse peptide in both endothelial cell migration/proliferation assays (IC50 ~20 μM vs. ~3 μM) and in vivo CAM angiogenesis models [2]. The C-terminal domain is less conserved and appears to play a modulatory rather than essential role. Consequently, human parstatin should be selected for studies involving human cells or for translational research where human-specific efficacy is required.

Peptide Structure-Activity Relationship Species Specificity PAR1 Biology

Apoptosis Induction: Human Parstatin Activates Caspase-3 in Endothelial Cells

Human parstatin promotes the activation of caspase-3 and exhibits pro-apoptotic activity in vitro in endothelial cells, contributing to its anti-angiogenic effects through both cell cycle arrest and programmed cell death . In contrast, the scrambled human parstatin control peptide (random rearrangement of amino acids) fails to induce caspase-3 activation or apoptosis, confirming sequence-specificity of the effect [1]. While direct head-to-head caspase-3 activation data against mouse parstatin are not available, the overall functional superiority of human parstatin in angiogenesis inhibition is consistent with enhanced downstream apoptotic signaling.

Apoptosis Endothelial Cell Death Anti-Angiogenic Mechanisms

Precision Applications for Parstatin (human) Based on Quantified Differentiation Evidence


Anti-Angiogenic Drug Discovery and Endothelial Cell Biology

Parstatin (human) is the preferred peptide tool for inhibiting endothelial cell migration, proliferation, and capillary-like network formation in vitro and in vivo. With an IC50 of ~3 μM in endothelial cell assays and robust suppression of bFGF- and VEGF-stimulated angiogenesis in the CAM model [1], it provides a well-characterized reference standard for benchmarking novel anti-angiogenic compounds. The 7-fold potency advantage over mouse parstatin ensures consistent dose-response relationships when using human cell lines or translational angiogenesis models.

Myocardial Ischemia-Reperfusion Injury and Cardioprotection Studies

Parstatin (human) and its active fragment parstatin(1-26) are validated for studying Gi-protein-dependent cardioprotective signaling pathways involving ERK1/2, p38 MAPK, NOS, and KATP channels. In rat in vivo models, parstatin(1-26) reduces infarct size by up to 78% when administered before reperfusion [2]. Full-length parstatin reduces infarct size by 18-26% and improves ventricular function recovery by 23% [3]. Researchers may select full-length parstatin to study the endogenous cleaved peptide or parstatin(1-26) for maximal infarct-sparing efficacy in preclinical cardioprotection assays.

PAR1 Receptor Signaling and Functional Selectivity Assays

As an endogenous agonist derived directly from PAR1 receptor cleavage, human parstatin offers a unique probe for dissecting PAR1-mediated intracellular signaling distinct from synthetic tethered ligand peptides (e.g., SFLLRN). Its cell-penetrating property enables study of intracellular PAR1 signaling modalities [4]. Procurement of human parstatin is essential for experiments requiring physiologically relevant, human-specific PAR1 activation in endothelial, cardiac, or vascular smooth muscle cells.

Species-Specific Efficacy and Cross-Species Translational Studies

The 78% sequence identity in the N-terminal functional domain and resulting 6-7 fold potency differential between human and mouse parstatin [5] provide a defined system for investigating species-specific PAR1 biology and translational pharmacology. Human parstatin should be used for studies involving human primary cells, human tissue explants, or when extrapolating anti-angiogenic/cardioprotective efficacy to human disease models. Mouse parstatin may be substituted only for murine-specific experimental contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parstatin (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.